molecular formula C21H22N2O3 B4922911 2-(4-Oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione CAS No. 6013-42-9

2-(4-Oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione

Cat. No.: B4922911
CAS No.: 6013-42-9
M. Wt: 350.4 g/mol
InChI Key: OVDHZHUNEIXCAJ-UHFFFAOYSA-N
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Description

2-(4-Oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione is a complex organic compound that belongs to the class of benzo[de]isoquinoline-1,3-diones This compound is known for its unique structural features, which include a piperidine ring and a benzo[de]isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as benzene and petroleum ether, followed by recrystallization to purify the product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, incorporating advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include ethylenediamine, hydrazine, and various oxidizing and reducing agents. The reaction conditions may involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions include imines, amines, thioureas, and hydrazones

Scientific Research Applications

2-(4-Oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as a chemosensor, detecting anions through mechanisms such as photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) . These interactions are crucial for its effectiveness in various applications, including fluorescence and colorimetric sensing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione stands out due to its specific structural features, including the piperidine ring and benzo[de]isoquinoline core

Properties

IUPAC Name

2-(4-oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-18(22-12-2-1-3-13-22)11-6-14-23-20(25)16-9-4-7-15-8-5-10-17(19(15)16)21(23)26/h4-5,7-10H,1-3,6,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDHZHUNEIXCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387089
Record name 2-(4-oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6013-42-9
Record name 2-(4-oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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